molecular formula C19H27NO6 B13020993 Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine

Cat. No.: B13020993
M. Wt: 365.4 g/mol
InChI Key: JQJBYNUASUPTSZ-AWEZNQCLSA-N
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Description

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protecting group to prevent unwanted reactions at the amino site during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine primarily undergoes deprotection reactions to remove the Boc group. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is L-phenylalanine, which can then be used in further peptide synthesis or other biochemical applications .

Scientific Research Applications

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a key intermediate in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs .

In biology and medicine, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor-ligand binding. Its role in peptide synthesis makes it valuable for creating peptide libraries for drug discovery and development .

Mechanism of Action

The primary mechanism of action of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is unique in its use of the Boc group, which provides a balance between stability and ease of removal. The Boc group is stable under basic conditions but can be easily removed using strong acids, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid

InChI

InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1

InChI Key

JQJBYNUASUPTSZ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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